

Cyclobutylmethanesulfonyl Fluoride: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclobutylmethanesulfonyl fluoride*

Cat. No.: *B8012535*

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Disclaimer: As of late 2025, specific experimental data and a dedicated CAS number for **Cyclobutylmethanesulfonyl Fluoride** are not readily available in public scientific databases. This guide, therefore, provides a comprehensive overview based on the well-established chemistry of sulfonyl fluorides and the known roles of cyclobutane moieties in medicinal chemistry. The experimental protocols and data presented are representative of this class of compounds and should be adapted and validated for the specific synthesis and application of **Cyclobutylmethanesulfonyl Fluoride**.

Introduction to Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides have emerged as a significant class of chemical probes and therapeutic agents. Their utility stems from their ability to act as covalent modifiers of specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. This covalent interaction can lead to irreversible inhibition of enzyme activity, making them valuable tools for studying protein function and for the development of targeted therapies. The sulfur(VI) fluoride exchange (SuFEx) click chemistry platform has further expanded the applications of sulfonyl fluorides in drug discovery, materials science, and chemical biology.

The incorporation of a cyclobutane ring into small molecule drug candidates is a recognized strategy in medicinal chemistry. The cyclobutane moiety can introduce conformational rigidity, improve metabolic stability, and provide a three-dimensional scaffold that can enhance binding

affinity and selectivity for a biological target. The combination of a reactive sulfonyl fluoride warhead with a cyclobutane scaffold, as in the theoretical **Cyclobutylmethanesulfonyl Fluoride**, presents an intriguing prospect for the development of novel covalent inhibitors.

Synthesis of Cycloalkylmethanesulfonyl Fluorides

The synthesis of alkyl and cycloalkylmethanesulfonyl fluorides typically proceeds through a two-step sequence involving the oxidation of a corresponding thiol or disulfide to a sulfonyl chloride, followed by a halogen exchange reaction.

General Experimental Protocol

A representative protocol for the synthesis of a cycloalkylmethanesulfonyl fluoride is detailed below. This is a generalized procedure and would require optimization for the specific synthesis of **Cyclobutylmethanesulfonyl Fluoride**.

Step 1: Synthesis of Cyclobutylmethanesulfonyl Chloride

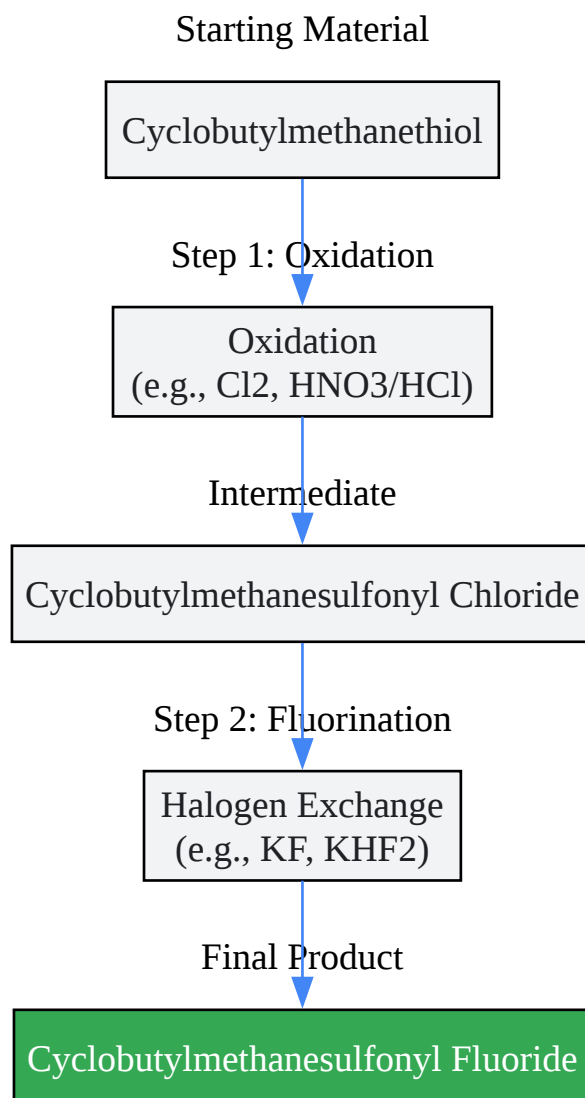
- To a stirred solution of cyclobutylmethanethiol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent like chlorine gas or a mixture of nitric acid and hydrochloric acid at a controlled temperature (typically 0-10 °C).
- The reaction mixture is stirred for a specified time (e.g., 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium bisulfite).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclobutylmethanesulfonyl chloride.

Step 2: Fluorination to **Cyclobutylmethanesulfonyl Fluoride**

- The crude cyclobutylmethanesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or a mixture of water and acetone.

- A fluorinating agent, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), is added to the solution. A phase-transfer catalyst like a quaternary ammonium salt may be used to facilitate the reaction.^[1]
- The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the conversion to the sulfonyl fluoride is complete, as monitored by ¹⁹F NMR spectroscopy or GC-MS.
- After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
- The filtrate is concentrated, and the product is purified by distillation or column chromatography to yield the final **Cyclobutylmethanesulfonyl Fluoride**.

Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **Cyclobutylmethanesulfonyl Fluoride**.

Physicochemical and Pharmacokinetic Properties (Predicted)

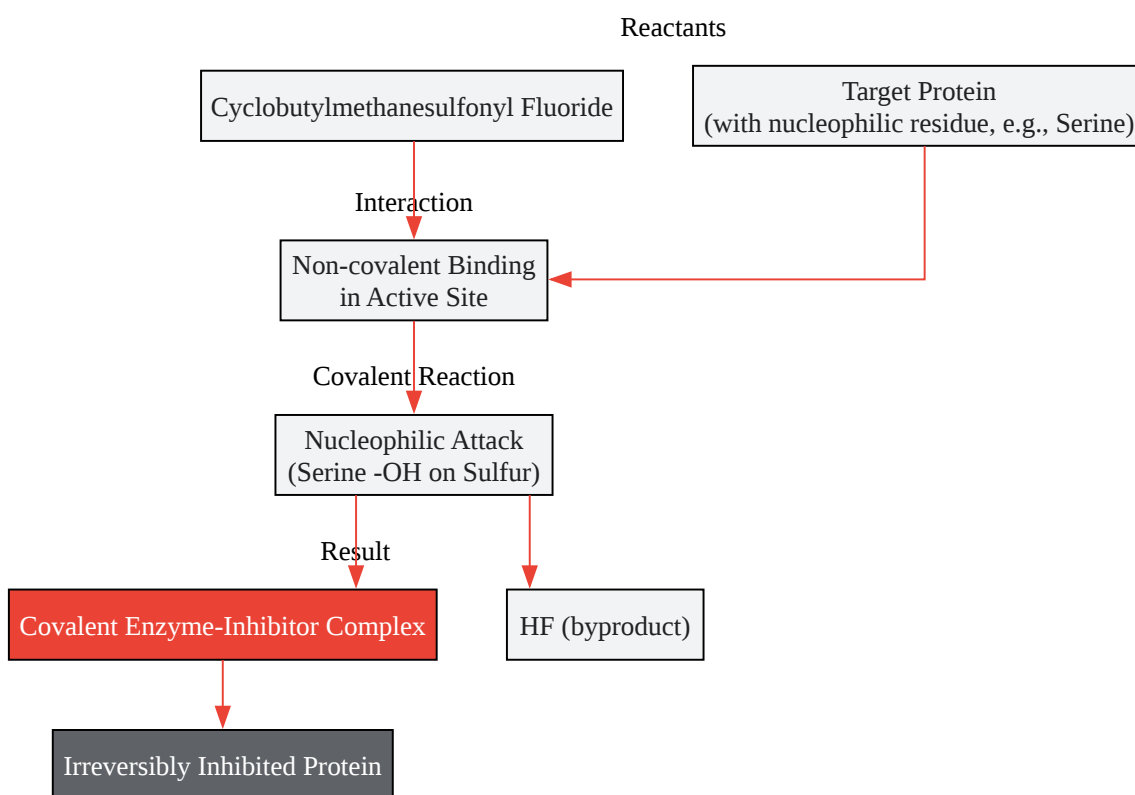
While experimental data for **Cyclobutylmethanesulfonyl Fluoride** is unavailable, we can predict some of its properties based on its structure and the known characteristics of related molecules.

Property	Predicted Value/Characteristic
Molecular Formula	C5H9FO2S
Molecular Weight	152.19 g/mol
Appearance	Likely a colorless to pale yellow liquid at room temperature.
Solubility	Expected to be soluble in organic solvents and have limited solubility in water.
Reactivity	The sulfonyl fluoride moiety is a key reactive center, susceptible to nucleophilic attack by amino acid residues in proteins.
Lipophilicity (logP)	The cyclobutane group will contribute to its lipophilicity, which is a critical parameter for cell permeability and drug-likeness.
Metabolic Stability	The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.

Mechanism of Action and Biological Applications

The primary mechanism of action for sulfonyl fluorides in a biological context is the covalent modification of nucleophilic amino acid residues within a protein's binding pocket.

Covalent Inhibition Pathway



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Caption: Conceptual pathway of covalent inhibition by **Cyclobutylmethanesulfonyl Fluoride**.

Potential Therapeutic Targets

Given the reactivity of the sulfonyl fluoride group, **Cyclobutylmethanesulfonyl Fluoride** could potentially be developed as an inhibitor for a variety of enzyme classes, including:

- Serine Proteases: A well-established target class for sulfonyl fluorides.
- Kinases: Targeting specific kinases involved in signaling pathways.

- Other Enzymes with Active Site Nucleophiles: A broad range of enzymes could be susceptible to covalent modification.

The cyclobutane moiety would play a crucial role in directing the molecule to the specific binding pocket of the target protein, thereby conferring selectivity.

Conclusion

Cyclobutylmethanesulfonyl Fluoride represents a molecule of interest for drug discovery, combining the covalent reactivity of the sulfonyl fluoride group with the favorable physicochemical properties of the cyclobutane scaffold. While specific experimental data is currently lacking, the established principles of sulfonyl fluoride chemistry and medicinal chemistry suggest that this compound could be a valuable tool for developing novel covalent inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its therapeutic potential. Researchers and drug development professionals are encouraged to consider this and related structures in their pursuit of next-generation targeted therapies.

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References

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclobutylmethanesulfonyl Fluoride: A Technical Overview for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8012535#cas-number-for-cyclobutylmethanesulfonyl-fluoride]

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